NN'-Bis(4-hexyloxybenzylidene)benzidine
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Overview
Description
NN’-Bis(4-hexyloxybenzylidene)benzidine is an organic compound with the molecular formula C32H39ClN2O2. It is a derivative of benzidine, a well-known aromatic amine. This compound is characterized by the presence of two hexyloxybenzylidene groups attached to a benzidine core.
Preparation Methods
The synthesis of NN’-Bis(4-hexyloxybenzylidene)benzidine typically involves the reaction of benzidine with 4-hexyloxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
NN’-Bis(4-hexyloxybenzylidene)benzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone-related derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Substitution reactions can occur at the benzidine core or the hexyloxybenzylidene groups, depending on the reagents and conditions used .
Scientific Research Applications
NN’-Bis(4-hexyloxybenzylidene)benzidine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of NN’-Bis(4-hexyloxybenzylidene)benzidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various chemical transformations within biological systems, leading to the formation of active metabolites. These metabolites can then interact with molecular pathways, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
NN’-Bis(4-hexyloxybenzylidene)benzidine can be compared with other similar compounds, such as:
Benzidine: The parent compound, benzidine, is a well-known aromatic amine with various industrial applications.
3,3’-Dichlorobenzidine: This compound is similar in structure but contains chlorine atoms, which can affect its chemical properties and reactivity.
o-Tolidine: Another benzidine derivative, o-tolidine, is used in the production of dyes and pigments.
o-Dianisidine: This compound contains methoxy groups and is used in similar applications as benzidine
Properties
Molecular Formula |
C38H44N2O2 |
---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-N-[4-[4-[(4-hexoxyphenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-37-23-11-31(12-24-37)29-39-35-19-15-33(16-20-35)34-17-21-36(22-18-34)40-30-32-13-25-38(26-14-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3 |
InChI Key |
XSEBGDPSYJLBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCCCC |
Origin of Product |
United States |
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